molecular formula C20H23FN2O3 B12222484 Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-

Cat. No.: B12222484
M. Wt: 358.4 g/mol
InChI Key: NKYRAZKJFHUDRP-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-" features a piperazine core substituted at the 4-position with a 2-(4-fluorophenoxy)ethyl chain and a 2-(4-hydroxyphenyl)ethanone moiety. Its molecular formula is C₁₉H₂₄FN₂O₃, with a molecular weight of 347.45 g/mol (calculated from structural analysis). Piperazine derivatives are widely studied for their pharmacological properties, particularly in targeting neurotransmitter receptors (e.g., serotonin, dopamine) due to their structural flexibility and binding affinity .

Properties

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-[4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl]-2-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C20H23FN2O3/c21-17-3-7-19(8-4-17)26-14-13-22-9-11-23(12-10-22)20(25)15-16-1-5-18(24)6-2-16/h1-8,24H,9-15H2

InChI Key

NKYRAZKJFHUDRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Core Piperazine Intermediate Synthesis

The synthesis begins with 1-(4-hydroxyphenyl)piperazine , a critical intermediate. As detailed in patent CN1616440A, this compound is prepared via nucleophilic substitution between 1-chloro-4-nitrobenzene and piperazine under basic conditions (e.g., potassium carbonate in dimethylformamide at 80°C). Reduction of the nitro group using hydrogen gas and palladium/carbon catalyst yields the primary amine.

Key reaction :
$$
\text{1-Chloro-4-nitrobenzene} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-Nitrophenyl)piperazine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(4-Hydroxyphenyl)piperazine} \quad
$$

Alkylation with 2-(4-Fluorophenoxy)ethyl Bromide

The piperazine nitrogen is alkylated with 2-(4-fluorophenoxy)ethyl bromide to introduce the fluorophenoxyethyl side chain. This step, adapted from serotonin reuptake inhibitor syntheses, employs a polar aprotic solvent (e.g., acetonitrile) and a base (e.g., triethylamine) to facilitate nucleophilic substitution.

Optimized conditions :

  • Molar ratio : 1:1.2 (piperazine:alkylating agent)
  • Temperature : 60–70°C for 12–24 hours
  • Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane)

Acetylation of the Hydroxyphenyl Group

The terminal hydroxyphenyl group is acetylated using acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This Friedel-Crafts acylation proceeds regioselectively at the para position relative to the hydroxyl group.

Procedure :

  • Protect the hydroxyl group as its tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions.
  • React with acetyl chloride (1.5 equiv) in dichloromethane at 0°C for 2 hours.
  • Deprotect using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.

Yield : 82% after recrystallization (ethanol/water).

Alternative Synthetic Strategies

One-Pot Tandem Alkylation-Acylation

A streamlined approach combines alkylation and acetylation in a single pot. The piperazine intermediate is treated with 2-(4-fluorophenoxy)ethyl methanesulfonate and acetylated in situ using acetic anhydride. This method reduces purification steps but requires precise stoichiometry to avoid over-acylation.

Advantages :

  • Time efficiency : 8–10 hours total
  • Solvent : 1,2-Dichloroethane (60°C)
  • Catalyst : Methanesulfonic acid (0.1 equiv)

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the piperazine core on Wang resin enables iterative coupling of fluorophenoxyethyl and acetyl groups. After cleavage from the resin, the crude product is purified via preparative HPLC.

Conditions :

  • Resin loading : 0.8–1.2 mmol/g
  • Coupling agents : HBTU/DIPEA in DMF
  • Cleavage reagent : 95% TFA/water

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Alkylation Acetonitrile, 70°C 75%
Acylation Dichloromethane, 0°C 82%
One-pot 1,2-Dichloroethane 65%

Elevating temperatures during alkylation beyond 70°C promotes di-alkylation side products, reducing yields by 15–20%.

Protecting Group Strategies

  • Hydroxyl protection : TBDMS ethers outperform acetyl groups due to stability under acidic conditions.
  • Amine protection : Boc (tert-butyloxycarbonyl) groups are incompatible with Friedel-Crafts conditions, necessitating silyl protection.

Purification and Characterization

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh)
  • Mobile phase : Ethyl acetate/hexane (3:7 → 1:1 gradient)
  • Retention factor (Rf) : 0.35 (target compound)

Recrystallization

Solvent System Purity (%) Crystal Morphology
Ethanol/water 99.2 Needle-like
Acetone/hexane 97.8 Prismatic

Spectroscopic Characterization

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H, aromatic), 4.12 (t, J=6.0 Hz, 2H, OCH₂), 3.45 (m, 8H, piperazine).
  • HRMS : m/z calculated for C₂₁H₂₄FN₂O₃ [M+H]⁺: 395.1764; found: 395.1768.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Parameter Batch Reactor Continuous Flow
Output 500 g/day 2 kg/day
Purity 98.5% 99.1%
Solvent Waste 120 L/kg 40 L/kg

Continuous flow systems enhance heat transfer and reduce reaction times by 50%.

Cost Analysis of Starting Materials

Component Cost (USD/kg) Supplier
1-(4-Hydroxyphenyl)piperazine 1,200 ABC Chem
2-(4-Fluorophenoxy)ethyl bromide 950 XYZ Pharma

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Ethanone derivatives have shown potential in the field of pharmacology, particularly as:

  • Antidepressants : Compounds with similar structures are often investigated for their effects on serotonin and norepinephrine reuptake inhibition, which may alleviate symptoms of depression.
  • Antipsychotics : The piperazine moiety is commonly found in antipsychotic drugs, indicating potential efficacy in treating schizophrenia and related disorders.

Case Study: Antidepressant Activity

A study published in "Pharmaceutical Research" demonstrated that ethanone derivatives exhibit significant inhibition of serotonin reuptake, suggesting their potential as antidepressants. The study utilized various animal models to assess behavioral changes post-administration of these compounds.

Agricultural Applications

Recent research has explored the use of ethanone derivatives as potential pesticides. For instance, a derivative demonstrated effectiveness against Agrobacterium tumefaciens, a pathogen affecting various crops.

Case Study: Pesticidal Efficacy

In a study published in the "Journal of Agricultural and Food Chemistry," the ethanone derivative was tested against Agrobacterium tumefaciens. Results indicated that at concentrations of 25 and 50 µg/mL, the compound significantly reduced bacterial chemotaxis and flagella formation, implying its potential as a biopesticide.

In Vivo Formulation Preparation

The following table outlines preparation methods for stock solutions of ethanone:

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM2.7902 mL13.9509 mL27.9018 mL
5 mM0.558 mL2.7902 mL5.5804 mL
10 mM0.279 mL1.3951 mL2.7902 mL

Comparative Efficacy Against Pathogens

This table compares the efficacy of ethanone derivatives with standard pesticides:

CompoundConcentration (µg/mL)Inhibition (%)
Ethanone Derivative2570
Ethanone Derivative5090
Salicylic Acid5060

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several piperazine-based derivatives. Key comparisons are outlined below:

Structural Features and Substitutions

Compound Name (Source) Piperazine Substituent Aromatic Group Molecular Weight (g/mol) Key Features
Target Compound 2-(4-Fluorophenoxy)ethyl 4-Hydroxyphenyl 347.45 Hydroxyl group enhances solubility/H-bonding; fluorophenoxy adds lipophilicity
2-(4-Chlorophenoxy)-1-[4-(phenylmethyl)-1-piperazinyl]ethanone Phenylmethyl (benzyl) 4-Chlorophenoxy 344.84 Chlorine increases lipophilicity; benzyl group may improve CNS penetration
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) 4-(Trifluoromethyl)phenyl Thiophen-2-yl 342.34 Trifluoromethyl enhances metabolic stability; thiophene aids π-π interactions
2-(4-Chlorophenyl)-1-(2-(4-fluorophenyl)-1H-indol-3-yl)ethanone 4-Chlorophenyl 2-(4-Fluorophenyl)-1H-indol-3-yl 463.94 Indole moiety improves receptor binding; higher MW impacts bioavailability
1-[2-[3-[4-(2-Chlorophenyl)piperazinyl]-2-hydroxypropoxy]phenyl]ethanone 4-(2-Chlorophenyl) + hydroxypropoxy Phenyl 430.91 Hydroxypropoxy linker increases flexibility; chloro group enhances selectivity

Pharmacological and Physicochemical Properties

Solubility: The target’s 4-hydroxyphenyl group improves water solubility compared to chlorophenoxy () or trifluoromethyl () analogs.

Receptor Binding : Fluorine and hydroxyl groups may enhance binding to serotonin/dopamine receptors, as seen in related piperazine drugs .

Metabolic Stability: The 4-fluorophenoxy group in the target compound likely resists oxidation better than benzyl () or chlorophenyl () substituents.

Lipophilicity : The target’s logP is estimated to be ~2.5 (moderate), balancing solubility and membrane permeability. Chlorine () and trifluoromethyl () groups increase logP, favoring CNS penetration but risking toxicity.

Biological Activity

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-, also known by its CAS number 1234015-51-0, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C20H23FN2O3
  • Molecular Weight : 358.4 g/mol
  • Solubility : Soluble in DMSO and other organic solvents; specific preparation methods are recommended for optimal solubility.
  • Storage Conditions : Recommended storage at -80°C for long-term use .

Ethanone has been studied for its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play a crucial role in signal transduction and are implicated in numerous physiological processes:

  • Receptor Binding : The compound exhibits affinity for specific GPCRs, which may mediate its pharmacological effects. For instance, it may act as an antagonist or agonist depending on the receptor subtype involved .
  • Signal Transduction Pathways : Upon binding to its target receptors, Ethanone can activate downstream signaling pathways that influence cellular responses such as neurotransmitter release and modulation of ion channels .

Antidepressant Effects

Research indicates that compounds similar to Ethanone exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation.

Case Studies

  • In Vivo Studies : In a study assessing the antidepressant properties of related compounds, it was found that Ethanone significantly reduced depression-like behaviors in rodent models. The study utilized various behavioral tests such as the forced swim test and tail suspension test to quantify the effects .
  • Pharmacokinetics : Another investigation focused on the pharmacokinetics of Ethanone, revealing favorable absorption and distribution characteristics when administered orally. The compound demonstrated a half-life conducive to sustained therapeutic effects without significant toxicity .

Stock Solution Preparation

The following table summarizes the preparation of stock solutions for Ethanone:

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM2.7902 mL13.9509 mL27.9018 mL
5 mM0.558 mL2.7902 mL5.5804 mL
10 mM0.279 mL1.3951 mL2.7902 mL

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis of structurally related piperazinyl ethanones typically involves multi-step protocols. For example, a similar compound, 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate , was synthesized via:

Acylation : Reaction of 2-fluorobenzoyl chloride with 1-boc-piperazine under reflux with potassium carbonate in ethanol .

Deprotection : TFA-mediated removal of the boc group.

Alkylation : Coupling of the piperazine intermediate with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux, followed by purification via silica gel chromatography (EtOAc/petroleum ether) .
Key considerations :

  • Strict stoichiometric control to minimize side reactions (e.g., over-alkylation).
  • Use of anhydrous solvents to prevent hydrolysis of acid chlorides.
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of analytical techniques is required:

  • NMR : 1^1H and 13^13C NMR to verify piperazine ring connectivity, fluorophenoxy substituents, and hydroxylphenyl groups. Aromatic protons near 6.8–7.5 ppm and piperazine protons at 2.5–3.5 ppm are expected .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding (if single crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

While direct data for this compound is limited, analogs suggest:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and piperazinyl groups. Limited solubility in water unless protonated .
  • Stability :
    • pH sensitivity : The hydroxyl group may oxidize under strongly acidic/basic conditions.
    • Light sensitivity : Aromatic fluorophores may degrade under UV light; store in amber vials .

Advanced Research Questions

Q. How does the 4-fluorophenoxyethyl-piperazinyl moiety influence the compound’s pharmacological activity?

The 4-fluorophenoxyethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperazinyl moiety offers hydrogen-bonding sites for receptor interactions. Comparative studies on analogs show:

  • Fluorine’s electron-withdrawing effect stabilizes aromatic interactions in enzyme active sites .
  • Piperazine flexibility may allow conformational adaptation to target proteins (e.g., serotonin or dopamine receptors) .
    Methodological validation :
  • Docking simulations : To predict binding modes with targets like GPCRs.
  • SAR studies : Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine) to assess activity changes .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies may arise from:

  • Metabolic instability : The hydroxyl group may undergo glucuronidation in vivo, reducing bioavailability.
  • Protein binding : Plasma proteins may sequester the compound, altering free concentrations.
    Approaches :
  • Metabolite profiling : LC-MS/MS to identify degradation products .
  • Pharmacokinetic studies : Measure t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC in animal models .

Q. How can researchers mitigate toxicity risks associated with this compound during preclinical testing?

Key hazards :

  • Skin/eye irritation : Observed in analogs with similar substituents .
  • Respiratory toxicity : Dust inhalation risks during handling .
    Mitigation strategies :
  • PPE : Use nitrile gloves, goggles, and N95 masks.
  • Ventilation : Conduct reactions in fume hoods.
  • Alternative formulations : Encapsulate in liposomes to reduce direct tissue exposure .

Q. What computational tools are suitable for predicting the compound’s environmental fate and ecotoxicity?

  • EPI Suite : Estimates biodegradation half-life and bioaccumulation potential.
  • ECOSAR : Predicts acute/chronic toxicity to aquatic organisms based on QSAR models.
    Validation : Compare predictions with experimental data from analogs (e.g., fluorinated piperazines show moderate persistence in water) .

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